An In-depth Technical Guide to the Basic Properties of (R)-2-Amino-2-(thiophen-3-yl)acetic acid
An In-depth Technical Guide to the Basic Properties of (R)-2-Amino-2-(thiophen-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-2-(thiophen-3-yl)acetic acid, also known as (R)-3-Thienylglycine, is a non-proteinogenic amino acid that has garnered interest within the scientific community. Its structural similarity to other biologically active molecules suggests potential applications in drug development and as a biochemical tool. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics. Due to a lack of specific experimentally derived data in the public domain for its acid dissociation constant (pKa) and aqueous solubility, this guide furnishes detailed, generalized experimental protocols for their determination. These methodologies are presented to empower researchers to ascertain these crucial parameters. Furthermore, this document explores potential biological relevance by examining the activity of structurally related compounds.
Physicochemical Properties
A compilation of the known physicochemical properties of (R)-2-Amino-2-(thiophen-3-yl)acetic acid is presented in Table 1. These data are primarily derived from computational models and information available in public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂S | PubChem[1][2] |
| Molecular Weight | 157.19 g/mol | PubChem[1][2] |
| Melting Point | 218 °C | Sigma-Aldrich |
| Boiling Point (Predicted) | 317.5 ± 32.0 °C at 760 mmHg | Sigma-Aldrich |
| XLogP3 (Computed) | -2 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 2 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1][2] |
| Rotatable Bond Count | 2 | PubChem[1][2] |
| Exact Mass | 157.01974964 Da | PubChem[1][2] |
| Topological Polar Surface Area | 91.6 Ų | PubChem[1][2] |
| Heavy Atom Count | 10 | PubChem[1][2] |
| CAS Number | 1194-86-1 | PubChem[1][2] |
Experimental Protocols for Determining Basic Properties
Precise pKa and solubility values are fundamental to understanding the behavior of a compound in biological systems. The following sections detail robust experimental procedures for determining these properties for (R)-2-Amino-2-(thiophen-3-yl)acetic acid.
Determination of pKa by Acid-Base Titration
The pKa values of the ionizable groups of an amino acid can be determined by monitoring the pH of a solution as a strong acid or base is added.[3][4][5][6][7]
Materials:
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(R)-2-Amino-2-(thiophen-3-yl)acetic acid
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Standardized 0.1 M Hydrochloric Acid (HCl) solution
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Standardized 0.1 M Sodium Hydroxide (NaOH) solution
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Deionized water
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pH meter with a glass electrode
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Magnetic stirrer and stir bar
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Burette (50 mL)
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Beaker (250 mL)
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Volumetric flasks
Procedure:
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Preparation of the Amino Acid Solution: Accurately weigh a sample of (R)-2-Amino-2-(thiophen-3-yl)acetic acid and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.1 M).
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Acidification: Add a standardized HCl solution to the amino acid solution to lower the pH to approximately 1.5-2.0. This ensures that both the carboxylic acid and the amino group are fully protonated.
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Titration with NaOH:
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Calibrate the pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
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Place the beaker with the acidified amino acid solution on a magnetic stirrer and immerse the pH electrode.
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Fill a burette with the standardized 0.1 M NaOH solution.
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Begin the titration by adding small increments (e.g., 0.5 mL) of the NaOH solution.
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After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
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Continue the titration until the pH reaches approximately 12.0.
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Data Analysis:
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Plot a titration curve with the pH on the y-axis and the equivalents of NaOH added on the x-axis.
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The curve will exhibit two inflection points, corresponding to the pKa of the carboxylic acid group (pKa₁) and the amino group (pKa₂).
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The pKa values are determined at the midpoint of the buffering regions, where the pH changes least upon addition of the base.[6]
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The isoelectric point (pI) can be calculated as the average of pKa₁ and pKa₂.
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References
- 1. (R)-2-Amino-2-(thiophen-3-yl)acetic acid | C6H7NO2S | CID 40520333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-2-(thiophen-3-yl)acetic acid | C6H7NO2S | CID 102577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 4. scribd.com [scribd.com]
- 5. global.oup.com [global.oup.com]
- 6. Titration Curves of Aminoacids (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. perlego.com [perlego.com]
